molecular formula C18H21ClO3 B3937228 1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene

1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene

Cat. No.: B3937228
M. Wt: 320.8 g/mol
InChI Key: ZXQPIIBOHWSYQH-UHFFFAOYSA-N
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Description

1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H21ClO3 It is a derivative of benzene, featuring a chloro group and a complex ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. The reaction typically occurs in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives of the compound.

Scientific Research Applications

1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . The pathways involved depend on the nature of the reaction and the specific conditions used.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene is unique due to its specific ether linkage and the position of the chloro group. These structural differences can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClO3/c1-2-20-15-9-11-16(12-10-15)21-13-5-6-14-22-18-8-4-3-7-17(18)19/h3-4,7-12H,2,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQPIIBOHWSYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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